molecular formula C15H15N3O3S B2805828 4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1421530-04-2

4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2805828
CAS No.: 1421530-04-2
M. Wt: 317.36
InChI Key: DNFBUXBJFYSOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide (CAS 1421530-04-2) is a synthetic organic compound with a molecular formula of C15H15N3O3S and a molecular weight of 317.4 g/mol . This benzamide derivative features a fused dihydropyranothiazole ring system, a scaffold of significant interest in medicinal chemistry for its potential biological activities. Compounds based on similar benzamide and heterocyclic core structures have been investigated for their ability to induce cell differentiation and for their antineoplastic (anti-cancer) properties, suggesting potential applications in oncology research . The molecular structure, characterized by its acetamidobenzamide moiety linked to a pyrano[4,3-d]thiazole group, provides a versatile framework for chemical exploration and biological screening. This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis and development of novel bioactive molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9(19)16-11-4-2-10(3-5-11)14(20)18-15-17-12-6-7-21-8-13(12)22-15/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFBUXBJFYSOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to consolidate the existing research on its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound is characterized by the following structural formula:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a benzamide moiety coupled with a pyrano-thiazole unit, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with acetamides under controlled conditions. Various methodologies have been explored to optimize yield and purity, often employing microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed promising results against various bacterial strains, suggesting that this compound may share similar efficacy due to its structural components .

Acetylcholinesterase Inhibition

A notable area of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A class of compounds similar in structure has shown effective inhibition of AChE, which is pivotal in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

CompoundIC50 Value (µM)Mechanism
This compoundTBDAChE Inhibition
3i (similar compound)2.7AChE Inhibition

Antitumor Activity

The thiazole moiety is also associated with antitumor activities. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells through various signaling pathways. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer potential .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to this compound displayed significant inhibition zones in agar diffusion tests.
  • Neuroprotective Effects : In a study focused on neurodegenerative diseases, compounds structurally related to our target compound showed substantial neuroprotective effects in neuronal cultures exposed to oxidative stress. The findings suggest that modifications leading to enhanced binding affinity for AChE could improve therapeutic outcomes in Alzheimer's disease.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing thiazole and pyran moieties exhibit promising anticancer properties. The incorporation of the thiazole ring in 4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide enhances its activity against various cancer cell lines.

Case Studies:

  • Cell Line Studies : In a study involving the HT29 colorectal cancer cell line, derivatives of thiazole showed significant growth inhibition with IC50 values indicating effective cytotoxicity. The presence of electron-withdrawing groups on the aromatic system was correlated with increased potency against cancer cells .
  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis through activation of caspases and modulation of cell cycle regulatory proteins. This has been observed in related thiazole-based compounds .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been well documented, with several studies demonstrating their efficacy in seizure models.

Research Findings:

  • Electroshock Seizure Test : Compounds similar to this compound have shown protective effects in electroshock seizure tests. For instance, thiazole-linked compounds exhibited median effective doses (ED50) that suggest robust anticonvulsant activity .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications to the thiazole ring can significantly impact anticonvulsant efficacy. Substituents such as halogens enhance the protective index against seizures .

Drug Development and Scaffold Potential

The structural framework of this compound presents a versatile scaffold for the design of new therapeutics.

Applications in Drug Design:

  • COX-II Inhibitors : The compound has been explored as a potential scaffold for developing selective cyclooxygenase inhibitors, which are crucial in managing inflammation and pain .
  • Hybrid Molecules : Researchers are investigating hybrid molecules that incorporate this compound with other pharmacophores to enhance therapeutic profiles against multiple targets .

Comparison with Similar Compounds

Key Observations :

  • Unlike hydroxamate-based inhibitors (e.g., Belinostat), the target compound lacks a zinc-binding group, suggesting a non-canonical binding mechanism .
  • Its pyrano-thiazole moiety distinguishes it from other benzamide HDAC inhibitors like Mocetinostat, which feature simpler aromatic substituents .

Thiazole-Containing Benzamide Analogues

Structurally related N-(thiazol-2-yl)benzamide derivatives exhibit diverse biological activities. Table 2 highlights critical differences:

Compound Name Substituents on Thiazole/Benzamide Biological Activity Reference
This compound Acetamido (benzamide); fused pyrano-thiazole HDAC inhibition; HIV latency reversal
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Dichloro (benzamide); unsubstituted thiazole Anti-inflammatory, analgesic
N-(Thiazol-2-yl)-benzamide analogs (e.g., 1, 2b, 3c) tert-Butyl, nitro, or methoxy groups on thiazole ZAC antagonist activity modulation

Key Observations :

  • Substituents on the thiazole ring significantly influence activity. For example, electron-withdrawing groups (e.g., nitro) enhance ZAC antagonism in simpler N-(thiazol-2-yl)benzamides, whereas the pyrano-thiazole system in the target compound may optimize steric and electronic interactions for HDAC binding .
  • The acetamido group at the benzamide 4-position is unique to the target compound and may contribute to improved solubility or target affinity compared to dichloro-substituted analogs .

Q & A

Q. Characterization Table :

TechniqueParametersPurpose
1H/13C NMR CDCl3 or DMSO-d6Confirm regiochemistry and functional groups
HPLC C18 column, acetonitrile/water gradientAssess purity (>95%)
HRMS ESI+ modeVerify molecular formula

Basic: How to confirm the structural integrity of this compound after synthesis?

Methodological Answer:
Use a combination of spectral and chromatographic methods:

  • NMR : Analyze proton environments (e.g., acetamido NH at ~10 ppm, pyrano-thiazole protons at 4–5 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
  • FT-IR : Identify key bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • X-ray Crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions often arise due to:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
  • Solubility Issues : Use DMSO stock solutions with <1% final concentration to avoid cytotoxicity artifacts.
  • Target Selectivity : Perform kinase profiling or receptor-binding assays to confirm specificity. Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding modes to enzymes like EGFR or COX-2 .

Q. Data Analysis Example :

StudyIC50 (µM)Assay TypeNotes
A0.5MTT (HeLa cells)10% FBS, 48h incubation
B5.2SRB (MCF-7 cells)Serum-free, 72h incubation

Advanced: What mechanistic insights explain the reactivity of the thiazole ring in substitution reactions?

Methodological Answer:
The thiazole moiety undergoes electrophilic substitution (e.g., bromination) at the 5-position due to:

  • Electronic Effects : Electron-rich 2-amine group directs electrophiles to the para position.
  • Experimental Validation : React with NBS in DCM at 0°C, monitor via TLC. Isolate 5-bromo derivative and confirm via NMR (disappearance of C5-H proton) .

Q. Reaction Optimization :

ConditionYield (%)
NBS, DCM, 0°C75
NBS, AcOH, RT42

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Scaffold Modification : Syntize analogs with variations in:

  • Acetamido group : Replace with sulfonamide or urea.
  • Pyrano-thiazole ring : Introduce methyl or halogen substituents.

Biological Testing : Screen against target panels (e.g., kinase inhibitors, antimicrobial strains).

Computational Modeling : Use QSAR (e.g., CoMFA) to correlate electronic parameters (HOMO/LUMO) with activity .

Q. Example SAR Table :

AnalogR GroupIC50 (µM)logP
Parent-NHCOCH30.52.1
A-SO2NH21.21.8
B-Cl0.32.5

Basic: What solvents and conditions are optimal for recrystallization?

Q. Methodological Answer :

  • Solvent Pair Screening : Test ethanol/water (7:3), acetone/hexane, or DCM/methanol.
  • Gradient Cooling : Dissolve compound in hot ethanol, slowly add water, and cool to 4°C overnight.
  • Yield/Purity Trade-off : Higher purity (>99%) often requires sacrificing yield (e.g., 60% recovery) .

Advanced: How to resolve low yields in amide coupling steps?

Methodological Answer :
Low yields may stem from:

  • Steric Hindrance : Use bulkier coupling agents (e.g., HATU instead of EDC).
  • Side Reactions : Add DMAP to suppress racemization.
  • Workup Optimization : Quench with dilute HCl to precipitate unreacted acid, extract amide with ethyl acetate .

Q. Yield Improvement Table :

Coupling AgentSolventYield (%)
EDC/HOBtDMF45
HATU/DIPEADCM72

Advanced: What strategies validate the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24h.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Light Sensitivity : Store in amber vials; test photodegradation under UV light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.